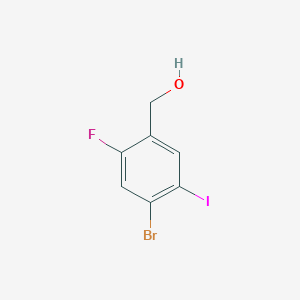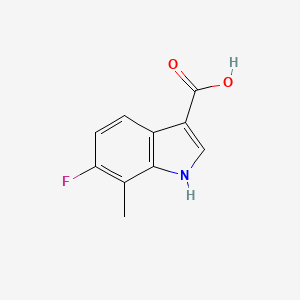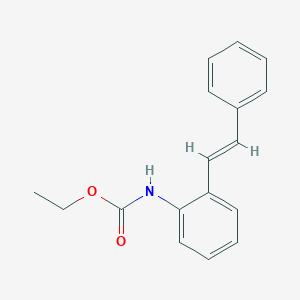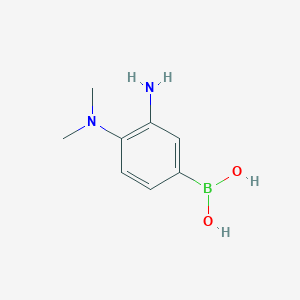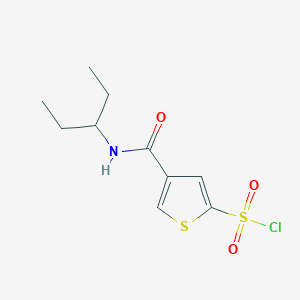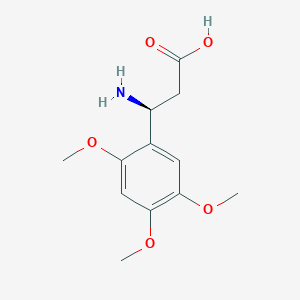
(S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of three methoxy groups on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and sedative properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to neurotransmission, potentially affecting GABAergic or glutamatergic systems.
Vergleich Mit ähnlichen Verbindungen
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxyphenylalanine
Comparison:
Eigenschaften
Molekularformel |
C12H17NO5 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-9-6-11(18-3)10(17-2)4-7(9)8(13)5-12(14)15/h4,6,8H,5,13H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
AUJVVPZODMCTHH-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1[C@H](CC(=O)O)N)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C(CC(=O)O)N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



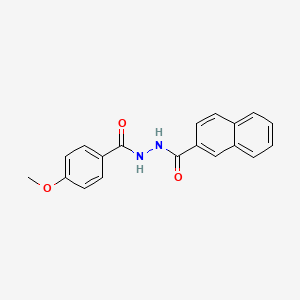

![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)


![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
